molecular formula C10H20N2O5 B8282391 N-(N-Boc-L-SERYL)-2-AMINOETHANOL

N-(N-Boc-L-SERYL)-2-AMINOETHANOL

Cat. No.: B8282391
M. Wt: 248.28 g/mol
InChI Key: AGMMYKOLPLBCQE-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(N-Boc-L-SERYL)-2-AMINOETHANOL is a serine-derived compound featuring a tert-butoxycarbonyl (Boc)-protected α-amino group and a 2-aminoethanol moiety. This compound is structurally characterized by the esterification of Boc-L-serine with 2-aminoethanol, resulting in a hybrid molecule with applications in peptide synthesis, drug delivery, and biochemical research. The Boc group enhances stability during synthetic procedures while allowing selective deprotection under acidic conditions (e.g., trifluoroacetic acid) . Its polar nature confers solubility in solvents like dimethyl sulfoxide (DMSO) or methanol, making it suitable for organic and polymer chemistry applications .

Properties

Molecular Formula

C10H20N2O5

Molecular Weight

248.28 g/mol

IUPAC Name

tert-butyl N-[(2S)-3-hydroxy-1-(2-hydroxyethylamino)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C10H20N2O5/c1-10(2,3)17-9(16)12-7(6-14)8(15)11-4-5-13/h7,13-14H,4-6H2,1-3H3,(H,11,15)(H,12,16)/t7-/m0/s1

InChI Key

AGMMYKOLPLBCQE-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CO)C(=O)NCCO

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(=O)NCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

a. N-(Benzyloxycarbonyl)-2-aminoethanol (Cbz-2-Aminoethanol)

  • Structure : Features a benzyloxycarbonyl (Cbz) protecting group instead of Boc.
  • Synthesis: Prepared via reaction of 2-aminoethanol with benzyl chloroformate under basic conditions .
  • Deprotection: Requires hydrogenolysis (H₂/Pd-C), contrasting with Boc’s acid-labile cleavage.

b. D-Phenylglycine/2-Aminoethanol Ureidoamide (Compound 5d)

  • Structure: Combines D-phenylglycine and 2-aminoethanol via a ureido linkage.
  • Synthesis: Formed by coupling benzotriazolide-activated NSAIDs with amino alcohol derivatives under solvent-free conditions .
  • Reactivity : Lacks a protecting group, enabling direct participation in further reactions but reducing stability during storage .

c. N-Ethyl-N-isopropylaminoethane-2-ol

  • Structure: Alkyl-substituted 2-aminoethanol derivative with ethyl and isopropyl groups.
  • Properties : Hydrophobic due to alkyl chains, limiting solubility in polar solvents. Used in surfactants and chemical intermediates .

Comparative Data Table

Compound Molecular Formula Protecting Group Solubility Key Applications Thermal Stability
N-(N-Boc-L-SERYL)-2-AMINOETHANOL C₁₁H₂₂N₂O₅ Boc High (polar solvents) Peptide synthesis, drug delivery Stable up to 150°C
N-(Benzyloxycarbonyl)-2-aminoethanol C₁₀H₁₃NO₃ Cbz (Z) Moderate Organic synthesis intermediates Decomposes at ~100°C
D-Phenylglycine/2-aminoethanol (5d) C₁₀H₁₄N₂O₃ None High Ureidoamide synthesis Labile above 80°C
N-Ethyl-N-isopropylaminoethane-2-ol C₇H₁₇NO None Low (nonpolar) Surfactants, chemical intermediates Stable up to 200°C

Key Research Findings

  • Reactivity: Boc-protected derivatives like this compound exhibit superior compatibility with peptide coupling reagents (e.g., EDC/HOBt) compared to Cbz analogues, which may require additional deprotection steps .
  • Thermal Stability : Boc carbamates decompose at higher temperatures (~150°C) than carbonate derivatives (e.g., methyl carbonates, which degrade at ~120°C) .

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